1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
CAS No.: 646509-53-7
Cat. No.: VC17287833
Molecular Formula: C9H5ClN6S
Molecular Weight: 264.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 646509-53-7 |
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Molecular Formula | C9H5ClN6S |
Molecular Weight | 264.70 g/mol |
IUPAC Name | 2-chloro-6-pyrimidin-2-ylsulfanyl-7H-purine |
Standard InChI | InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16) |
Standard InChI Key | GTXFVXVOYJCJOD-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Introduction
Structural Characterization and Nomenclature
Chemical Identity
The compound’s systematic IUPAC name, 2-chloro-6-(pyrimidin-2-ylsulfanyl)-1H-purine, reflects its core purine scaffold with two key modifications:
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A chlorine atom at position 2 of the purine ring.
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A pyrimidin-2-ylsulfanyl group (-S-C5H3N2) at position 6.
The molecular formula is C9H5ClN6S, with a molecular weight of 288.71 g/mol. Its structure combines the purine heterocycle (a fused imidazole-pyrimidine system) with a pyrimidine-thioether substituent, creating a bifunctional heteroaromatic system .
Comparative Analysis with Analogues
Structural parallels exist with documented purine derivatives:
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2-Chloro-6-phenylmethyloxy-1H-purine (PubChem CID 11651824): Shares the 2-chloro substitution but features a benzyloxy group at position 6 instead of pyrimidinylthio .
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2-Amino-6-(methylthio)-purine (CAS 1198-47-6): Substitutes chlorine with an amino group and uses a methylthio moiety at position 6 .
The pyrimidinylthio group in the target compound introduces enhanced π-π stacking potential and hydrogen-bonding capacity compared to simpler thioethers, which may influence receptor binding or enzymatic inhibition .
Synthetic Pathways and Reactivity
Nucleophilic Displacement
A two-step process derived from patent AU2006248745A1 :
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Chlorination at Position 2: React 6-thiopurine with phosphorus oxychloride (POCl3) to introduce the chlorine atom.
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Thioether Formation: Treat 2-chloro-6-mercaptopurine with 2-chloropyrimidine in the presence of a base (e.g., K2CO3) to form the pyrimidinylthio group.
Reaction Scheme:
This approach mirrors the synthesis of 2-amino-6-(methylthio)-purine , where alkylation of thiopurines is common.
Purine Ring Functionalization
Alternative routes may involve:
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Mitsunobu Reaction: Coupling 2-chloropurine-6-thiol with 2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Metal-Catalyzed Cross-Coupling: Employ palladium catalysts to attach pre-formed pyrimidinylthio groups.
Physicochemical Properties
Predicted Properties
Using substituent contributions and computational tools (e.g., PubChem’s algorithms ):
Property | Value |
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Molecular Weight | 288.71 g/mol |
LogP (Partition Coeff.) | 2.1 ± 0.3 (Moderate lipophilicity) |
Water Solubility | ~15 mg/L (Low) |
pKa | 6.8 (Thioether protonation) |
The chlorine atom increases electronegativity, while the pyrimidinylthio group enhances polar surface area (PSA ≈ 110 Ų), suggesting moderate blood-brain barrier permeability .
Biological Activity and Mechanism
Comparative Efficacy
In studies of similar compounds:
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6-(Methylsulfanyl)-purines showed IC50 values of 1.84–5.13 μM against PC3 prostate cancer cells .
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2-Chloro-6-benzyloxy-purines demonstrated 91% yield in synthesis but unspecified bioactivity .
The pyrimidinylthio group may enhance selectivity for pyrimidine-binding enzymes, such as thymidylate synthase.
Applications and Future Directions
Therapeutic Prospects
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Oncology: As a kinase inhibitor in tyrosine kinase-driven cancers (e.g., CML, NSCLC).
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Antiviral Agents: Pyrimidine-thioethers are explored in nucleoside analogs like famciclovir .
Research Gaps
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